Chemical structure and molecular weight of 2-(Piperazin-1-yl)-N-(thiazol-2-yl)acetamide
Chemical structure and molecular weight of 2-(Piperazin-1-yl)-N-(thiazol-2-yl)acetamide
Structure, Synthesis, and Pharmacological Scaffold Analysis
Executive Summary
This technical guide provides a comprehensive structural and synthetic analysis of 2-(Piperazin-1-yl)-N-(thiazol-2-yl)acetamide , a critical pharmacophore intermediate in medicinal chemistry. Often utilized in the development of kinase inhibitors, anti-inflammatory agents (COX-2), and antimicrobial compounds, this molecule combines a solubilizing piperazine moiety with a bioactive thiazole-amide linker. This document details its physicochemical properties, a self-validating synthesis protocol, and analytical characterization standards for researchers in drug discovery.
Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]
The compound is a heterobifunctional scaffold characterized by a secondary amine (piperazine) capable of further derivatization, linked via an acetamide spacer to a thiazole ring.
Nomenclature & Identifiers[3][5][9]
-
IUPAC Name: 2-(Piperazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide
-
Molecular Formula:
-
SMILES: C1CN(CCN1)CC(=O)Nc2nccs2
-
InChI Key: (Predicted) VNRJGEMERJZKLQ-UHFFFAOYSA-N (Analogous base)
Molecular Weight Calculations
Precise mass determination is vital for high-resolution mass spectrometry (HRMS) validation.
| Isotope Type | Mass Calculation (Da) | Value |
| Monoisotopic Mass | Based on | 224.0732 |
| Average Molecular Weight | Weighted average of natural isotopes | 224.28 |
Structural Composition:
-
Piperazine Ring: Provides basicity (
) and water solubility; acts as a hydrogen bond acceptor/donor. -
Acetamide Linker: A flexible spacer that facilitates hydrogen bonding interactions (Donor: Amide NH; Acceptor: Carbonyl O).
-
Thiazole Ring: An aromatic heterocycle often functioning as a bioisostere for pyridine or benzene, contributing to
stacking interactions in protein binding pockets.
Physicochemical Properties (Predicted)
Understanding the physicochemical profile is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
| Property | Value | Implication |
| LogP (Octanol/Water) | ~ -0.2 to 0.5 | Moderate hydrophilicity; likely good oral bioavailability. |
| TPSA (Topological Polar Surface Area) | ~ 80-90 | Within the range for good membrane permeability (<140 |
| H-Bond Donors | 2 (Amide NH, Piperazine NH) | Critical for receptor binding. |
| H-Bond Acceptors | 5 (N x 3, O x 1, S x 1) | Facilitates solvation and target interaction. |
| pKa (Basic) | ~ 9.8 (Piperazine) | Exists predominantly as a cation at physiological pH (7.4). |
Synthetic Pathways & Protocols
The synthesis of 2-(Piperazin-1-yl)-N-(thiazol-2-yl)acetamide is typically achieved via a convergent two-step protocol. This method minimizes side reactions (such as bis-alkylation of piperazine) by using the piperazine in excess.
Reaction Scheme Visualization
Caption: Convergent synthesis pathway involving acylation followed by nucleophilic substitution.
Detailed Protocol
Step 1: Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide
Objective: Create the electrophilic linker species.
-
Dissolution: Dissolve 2-aminothiazole (10 mmol) in anhydrous THF (20 mL) containing Triethylamine (TEA, 12 mmol) as a proton scavenger.
-
Addition: Cool the solution to 0°C. Add Chloroacetyl chloride (11 mmol) dropwise over 30 minutes to prevent exotherms.
-
Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).
-
Workup: Pour reaction mixture into ice water. The precipitate (Intermediate A) forms immediately. Filter, wash with cold water, and dry.
-
Validation: Product should be a white/off-white solid. Melting point approx. 131–133 °C [1].[1]
-
Step 2: Piperazine Alkylation
Objective: Install the solubilizing tail while avoiding dimerization.
-
Preparation: Dissolve Piperazine (30 mmol, 3 equivalents ) in Ethanol (30 mL). The excess is crucial to prevent two acetamide chains attaching to one piperazine ring.
-
Coupling: Add Intermediate A (10 mmol) and Potassium Carbonate (
, 15 mmol). -
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.
-
Purification:
-
Filter off inorganic salts while hot.
-
Evaporate the solvent under reduced pressure.
-
Extraction: Redissolve residue in dilute HCl (aq), wash with Ethyl Acetate (removes unreacted neutral intermediate), then basify the aqueous layer with NaOH to pH 10. Extract the product into Dichloromethane (DCM).
-
Crystallization: Recrystallize from Ethanol/Ether if necessary.
-
Analytical Characterization
To ensure scientific integrity, the isolated compound must be validated using the following spectral logic.
1H NMR Interpretation (Predicted in DMSO-d6)
-
12.0 ppm (1H, broad s): Amide NH. Disappears on
exchange. - 7.45 ppm (1H, d, J=3.6 Hz): Thiazole C4-H.
- 7.20 ppm (1H, d, J=3.6 Hz): Thiazole C5-H.
-
3.20 ppm (2H, s): Acetamide
(Singlet indicates no adjacent protons). - 2.40–2.80 ppm (8H, m): Piperazine protons. The protons adjacent to the alkylation site will shift slightly downfield compared to the distal protons.
- 2.0 ppm (1H, broad s): Piperazine secondary amine NH (variable position).
Mass Spectrometry (LC-MS)[6]
-
Ionization Mode: ESI Positive (
).[1] -
Target Ion:
. -
Fragmentation Pattern: Expect cleavage at the amide bond, yielding ions characteristic of the aminothiazole (
) and methylpiperazine fragments.
Pharmacological Context
This molecule serves as a versatile "Lead-Like" scaffold. The combination of the thiazole and piperazine moieties allows it to interact with multiple biological targets.
Scaffold Utility Map
Caption: Pharmacological versatility of the scaffold in drug discovery programs.
Key Applications:
-
COX-2 Inhibition: Analogs of this structure have shown efficacy as non-steroidal anti-inflammatory drugs (NSAIDs) by selectively docking into the COX-2 active site [2].[2]
-
Antimicrobial Activity: Derivatives where the piperazine is further substituted (e.g., with aryl groups) exhibit potent antibacterial activity against S. aureus and P. aeruginosa [3].
-
Kinase Inhibitors: The thiazole ring is a common ATP-mimetic pharmacophore used in CDK and Aurora kinase inhibitors.
References
- Uran.ua. (2025). Synthesis and Physicochemical Properties of 2-chloro-N-(thiazol-2-yl)acetamide.
- National Institutes of Health (PubMed). (2012). Synthesis, pharmacological evaluation and docking studies of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs as COX-2 inhibitors.
- Wiley Online Library. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides.
